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Compound of Interest |

Compound Name: GALANIN (2-29) (RAT)

CAS No.: 141696-11-9

\ J

Technical Guide: Galanin (2-29) (Rat)

Pharmacological Probe for GalR2/GalR3 Selectivity

Executive Summary

Galanin (2-29) (Rat) is an N-terminally truncated fragment of the neuroendocrine peptide
Galanin. Unlike the full-length parent peptide (Galanin 1-29), which exhibits high affinity for all
three receptor subtypes (GalR1, GalR2, GalR3), the (2-29) fragment displays a profound loss
of affinity for GalR1 while retaining high affinity and agonist potency at GalR2 and moderate
affinity at GalR3.

This unique pharmacological profile makes Galanin (2-29) a critical tool for deconvoluting
galaninergic signaling, allowing researchers to isolate GalR2-mediated effects (e.g.,
neuroprotection, nociception modulation) from GalR1-mediated inhibitory actions.

Molecular Specifications
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Parameter Specification
Peptide Name Galanin (2-29) (Rat)
Sequence (One-Letter) WTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH:z

Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-
Sequence (Three-Letter) Pro-His-Ala-lle-Asp-Asn-His-Arg-Ser-Phe-Ser-
Asp-Lys-His-Gly-Leu-Thr-NH2

N-Terminus Free Amine (H-) at Tryptophan-2
C-Terminus Amidated (-NHz)

Molecular Formula C139H207N42040

Molecular Weight 3106.4 Da (Average)

Soluble in water; enhanced stability in 0.1%

Solubilit
Y acetic acid or DMSO.

) Typically Trifluoroacetate (TFA) or Acetate
Counter-ion -
(check specific lot).

Structural Commentary

The removal of the N-terminal Glycine (Gly1l) is the defining structural modification. In the
native peptide, the free amine of Glyl and the peptide bond between Gly1-Trp2 form essential
hydrogen bond networks within the transmembrane binding pocket of GalR1. The GalR2
subtype, however, relies more heavily on the hydrophobic interactions provided by Trp2, Tyr9,
and Leul0, rendering it tolerant to the deletion of the first residue.

Receptor Pharmacology & Selectivity[1][2][3][4][5]

The utility of Galanin (2-29) lies in its differential binding affinity. It acts as a GalR2/GalR3
agonist with significantly reduced activity at GalR1.

Binding Affinity Profile (Ki Values)[1][2]
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. o . Functional
Receptor Subtype Ligand Affinity (Ki)
Outcome
) Full Agonist (Gi/o
GalR1 Galanin (1-29) ~0.1 nM
coupled)
GalR1 Galanin (2-29) ~85 - 500 nM Low Affinity / Inactive
] Full Agonist (Gg/11
GalR2 Galanin (1-29) ~0.2 nM
coupled)
GalR2 Galanin (2-29) ~1.9nM High Affinity Agonist
] Full Agonist (Gi/o
GalR3 Galanin (1-29) ~0.4 nM
coupled)
GalR3 Galanin (2-29) ~12.6 nM Moderate Agonist

Data aggregated from Tocris Bioscience and receptor cloning studies [1, 2].

Mechanistic Signaling Pathway

The following diagram illustrates the divergent signaling activated by Galanin (2-29) compared

to the silencing of the GalR1 pathway.
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Caption: Galanin (2-29) selectively activates the GalR2-Gg-PLC pathway while showing

minimal engagement with the GalR1-Gi-cAMP axis at physiological concentrations.
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Experimental Workflows
A. Reconstitution & Handling

Peptides lacking the N-terminal Glycine are generally hydrophobic in the mid-region but soluble
due to the C-terminal polar residues.

Vial Arrival: Centrifuge the vial at 10,000 x g for 2 minutes prior to opening to settle any
lyophilized powder.

Solvent Choice:

o Preferred: Sterile distilled water or 0.1% Acetic Acid (to prevent oxidation of Met/Trp and
aggregation).

o Stock Concentration: 1 mM (approx. 3.1 mg/mL).

Aliquoting: Divide into single-use aliquots (e.g., 10-50 pL).

Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year). Avoid freeze-

thaw cycles.

B. In Vitro Competition Binding Assay

To validate the presence of GalR2 in a tissue sample using Galanin (2-29).
Materials:

» Membrane prep from Rat Hypothalamus or transfected CHO-GalR2 cells.
» Radioligand: [*?°l]-Galanin (porcine/rat) (2200 Ci/mmol).

o Buffer: 50 mM Tris-HCI, 5 mM MgClz, pH 7.4, 0.5% BSA, 0.05% Bacitracin (peptidase
inhibitor).

Protocol:

o Preparation: Dilute Galanin (2-29) in binding buffer to generate a concentration range (10~11
M to 106 M).

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Incubation: Mix 50 pL membrane prep (10-20 pg protein), 50 pL [*?°I]-Galanin (0.1 nM final),
and 50 pL Galanin (2-29) competitor.

o Equilibrium: Incubate for 60-90 minutes at room temperature (25°C). Note: GalR2 kinetics
are slower than GalR1; ensure full equilibrium.

» Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3%
polyethyleneimine (PEI) to reduce non-specific binding.

o Wash: Wash filters 3x with ice-cold 50 mM Tris-HCI.
e Analysis: Measure radioactivity in a gamma counter. Plot % Inhibition vs. Log[Ligand].

o Validation: A Ki <5 nM confirms high-affinity GalR2 binding.[1] A Ki > 50 nM suggests
GalR1 dominance in the tissue.

Synthesis & Quality Control

For researchers synthesizing this peptide via Solid Phase Peptide Synthesis (SPPS):
e Resin: Rink Amide resin (to generate C-terminal amide).

e Coupling Strategy: Fmoc chemistry.[2]

» Critical Step: The Trp2 residue is susceptible to oxidation during cleavage. Use a scavenger
cocktail containing EDT (1,2-ethanedithiol) or DODT.

 Purification: Reverse-phase HPLC (C18 column). Gradient: 10-60% Acetonitrile in water +
0.1% TFA.

e Mass Spec Verification: Expected [M+3H]3* = 1036.5 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. medchemexpress.com [medchemexpress.com]

e 2. researchgate.net [researchgate.net]

¢ 3. biomed.cas.cz [biomed.cas.cz]

¢ 4. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

¢ 5. galanin(2-29) (rat/mouse) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

¢ To cite this document: BenchChem. [GALANIN (2-29) (RAT) structure and sequence].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588990#galanin-2-29-rat-structure-and-sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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